JHU-58

MrgC agonism Calcium mobilization Receptor pharmacology

Neuropathic pain researchers often face confounding off-target effects when using non-selective Mrg agonists. JHU-58 provides a precise pharmacological tool with exclusive MrgC selectivity, eliminating MrgA3 cross-reactivity. - MrgC-selective: No activation of MrgA3 or other Mrg subtypes - Validated analgesia: Reverses mechanical allodynia in L5/L6 SNL, CCI, and trigeminal nerve injury models - Quantitative benchmarks: EC50 0.6 µM (rat MrgC) / 1.0 µM (mouse MrgC11); species-specific pharmacology reference standard Each batch is quality-controlled for purity and activity, ensuring reproducible results across your pain research studies.

Molecular Formula C19H24N6O2
Molecular Weight 368.441
CAS No. 1632140-61-4
Cat. No. B608191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJHU-58
CAS1632140-61-4
SynonymsJHU-58;  JHU 58;  JHU58; 
Molecular FormulaC19H24N6O2
Molecular Weight368.441
Structural Identifiers
SMILESN=C(N)NC1=CC=C(C[C@@H](N)C(N[C@H](C(N)=O)CC2=CC=CC=C2)=O)C=C1
InChIInChI=1S/C19H24N6O2/c20-15(10-13-6-8-14(9-7-13)24-19(22)23)18(27)25-16(17(21)26)11-12-4-2-1-3-5-12/h1-9,15-16H,10-11,20H2,(H2,21,26)(H,25,27)(H4,22,23,24)/t15-,16+/m1/s1
InChIKeyJGVSHHWPQVGYRT-CVEARBPZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JHU-58: Selective MrgC Agonist


JHU-58 is a synthetic dipeptide peptidomimetic that functions as a selective agonist for the Mas-related G-protein-coupled receptor subtype C (MrgC) [1]. It was developed at Johns Hopkins University as a truncated analog of the 15-amino acid peptide BAM8-22 to overcome limitations in stability and tissue penetration [1]. JHU-58 exhibits MrgC-dependent analgesic activity in multiple rodent models of neuropathic pain and does not activate other Mrg subtypes, such as MrgA3 [1]. The compound's molecular formula is C19H24N6O2 with a molecular weight of 368.43 g/mol .

Selective MrgC receptor activation for pain pathway pharmacology studies
Species-specific tool for rodent neuropathic pain model research
Peptidomimetic scaffold with reported stability and tissue penetration advantage

JHU-58: Generic Substitution Limitations


Generic substitution with other MrgC agonists or peptide analogs is not scientifically justified due to JHU-58's unique combination of a dipeptide backbone and MrgC selectivity profile [1]. While larger peptides like BAM8-22 also activate MrgC, they exhibit different pharmacokinetic properties, species-specific potency variations, and potential off-target effects [1]. For example, BAM8-22 shows an EC50 of 0.3 µM at mouse MrgC11 compared to JHU-58's 1.0 µM, whereas at rat MrgC, JHU-58's EC50 is 0.6 µM versus BAM8-22's 0.3 µM, indicating differential species-dependent receptor engagement [1]. Moreover, JHU-58 does not activate other Mrg subtypes like MrgA3, a selectivity not guaranteed among all MrgC-targeting compounds [1]. Replacing JHU-58 with an unvalidated analog would introduce experimental variability in pain model outcomes and confound mechanistic interpretations.

Species-specific response
BAM8-22 shows different potency across rodent MrgC receptors, which may shift model outcomes if substituted.
Selectivity profile
MrgA3-sparing selectivity is not guaranteed with other MrgC agonists; off-target activity may confound interpretations.
Target validation
Unvalidated analogs lack knockout/siRNA confirmation of MrgC dependence, undermining target engagement conclusions.

JHU-58: Head-to-Head with BAM8-22


Species-Specific MrgC Potency

In a direct head-to-head comparison using HEK-293 cells expressing recombinant rat MrgC or mouse MrgC11, JHU-58 and the peptide agonist BAM8-22 exhibited distinct species-dependent potency profiles [1]. At rat MrgC, JHU-58 demonstrated an EC50 of 0.6 µM, whereas BAM8-22 was more potent with an EC50 of 0.3 µM [1]. Conversely, at mouse MrgC11, JHU-58's EC50 was 1.0 µM compared to BAM8-22's 0.3 µM, representing a 3.3-fold lower potency for JHU-58 in the mouse receptor context [1].

Species Potency
Head-to-head
2-fold lower potency at rat MrgC (0.6 vs 0.3 µM); 3.3-fold at mouse MrgC11 (1.0 vs 0.3 µM)
Species-dependent receptor engagement context
Calcium imaging in recombinant HEK-293 cells; BAM8-22 as comparator
MrgC agonism Calcium mobilization Receptor pharmacology

Mechanical Allodynia Reversal in SNL Model

Intrathecal administration of JHU-58 produced a dose-dependent inhibition of mechanical allodynia in rats subjected to L5 spinal nerve ligation (SNL), a well-established model of neuropathic pain [1]. JHU-58 was tested at doses ranging from 0.001 to 1 mM (10 µL, i.t.), with the % Maximum Possible Effect (%MPE) measured at 60 minutes post-injection [1]. The ED50 (dose estimated to produce 50% MPE) for reversing mechanical allodynia was calculated from the dose-response curve [1]. This quantitative efficacy benchmark allows for precise dosing in preclinical pain studies and provides a reproducible reference point for comparing batch-to-batch activity.

Allodynia Reversal
Reported
Dose-dependent %MPE increase in SNL rats; ED50 established from dose-response curve
Supports model-specific pain endpoint response review
Intrathecal administration (0.001–1 mM); mechanical von Frey testing
Neuropathic pain Mechanical allodynia In vivo efficacy

MrgC Selectivity: Genetic Knockout Confirmation

JHU-58's MrgC selectivity was rigorously validated through multiple orthogonal approaches [1]. In calcium imaging studies, JHU-58 (3 µM) induced transient [Ca2+]i increases in HEK-293 cells transfected with mouse MrgC11 or rat MrgC, but did not activate cells expressing other Mrg subtypes such as MrgA3 [1]. Crucially, in vivo analgesic effects of intrathecal JHU-58 (0.5 mM, 5 µL) were completely abolished in Mrg-cluster gene knockout (Mrg KO) mice compared to wild-type controls, demonstrating Mrg-dependence of the therapeutic effect [1]. Furthermore, siRNA-mediated knockdown of rMrgC in rats eliminated JHU-58-induced analgesia, confirming that the effect is specifically mediated through MrgC rather than other Mrg family members [1].

MrgC Selectivity
Reported
Complete loss of effect in Mrg KO mice and after rMrgC siRNA knockdown
Supports MrgC-specific target engagement review
Genetic knockout and siRNA models; calcium imaging selectivity
Receptor selectivity MrgC target validation Genetic knockout models

Structural Advantage of Dipeptide Design

JHU-58 was specifically designed as a truncated peptidomimetic of Arg-Phe-NH2 to address the stability and tissue penetration limitations inherent to larger peptide MrgC agonists such as BAM8-22 (15 amino acids) [1]. While direct quantitative stability or pharmacokinetic data are not reported in the primary characterization paper, the rationale for JHU-58's development explicitly cites concerns over the peptide's stability and tissue penetration as key drivers for designing a smaller dipeptide analog [1]. The molecular weight difference is substantial: JHU-58 (368.43 g/mol) is approximately 5-fold smaller than BAM8-22 (~1970 g/mol), which predicts improved passive diffusion and reduced susceptibility to proteolytic degradation .

Structural Design
Class-level
5.3-fold smaller MW (368 Da) vs BAM8-22 (~1970 Da)
Predicted tissue penetration and stability context
Based on dipeptide vs 15-AA peptide; no direct PK data reported
Peptidomimetic Stability Tissue penetration

JHU-58: Validated Research Applications


Preclinical Neuropathic Pain Models

Researchers using rodent models of neuropathic pain (e.g., L5/L6 SNL, CCI, or trigeminal nerve injury) can employ JHU-58 as a pharmacological tool to selectively activate spinal MrgC receptors and assess the therapeutic potential of MrgC agonism [1]. The compound's established dose-response relationship for mechanical allodynia reversal and its validated MrgC-dependence via knockout and siRNA studies provide a robust experimental framework [1].

Species-Specific MrgC Pharmacology

Given the species-dependent potency differences between JHU-58 and BAM8-22 at rat versus mouse MrgC receptors, JHU-58 is an essential comparator for studies examining interspecies variations in MrgC pharmacology [1]. Its EC50 values of 0.6 µM (rat MrgC) and 1.0 µM (mouse MrgC11) provide a quantitative benchmark for interpreting species-specific receptor engagement in pain research [1].

MrgC-Mediated Analgesia and Tolerance Mechanisms

JHU-58 can be utilized in studies investigating the cellular mechanisms underlying MrgC agonist-induced analgesia and the development of tolerance after repeated administration [2]. Research has shown that chronic JHU-58 exposure increases MrgC coupling to β-arrestin-2 and promotes ubiquitin-mediated receptor degradation, providing a model system for studying GPCR desensitization and tolerance mechanisms in the context of pain pharmacology [2].

MrgC Modulation of Synaptic Transmission

JHU-58 has been demonstrated to attenuate the frequency of miniature excitatory postsynaptic currents (mEPSCs) in dorsal horn neurons following peripheral nerve injury, making it a valuable tool for electrophysiological investigations of MrgC-mediated inhibition of primary afferent neurotransmission in pain pathways [1].

Application
Selection Property
Validation Focus
Rodent neuropathic pain models
MrgC-dependent endpoint response
Target engagement and dose-response review
Interspecies receptor pharmacology
Species-specific potency context
EC50 benchmarking in relevant species
GPCR desensitization and tolerance
β-arrestin-2 coupling and receptor degradation
Chronic exposure model outcomes
Spinal synaptic transmission
mEPSC frequency modulation
Electrophysiological endpoint validation

Technical Documentation Hub

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21 linked technical documents
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